molecular formula C15H15N6O6S3+ B1253393 Cephanone CAS No. 24209-02-7

Cephanone

Cat. No.: B1253393
CAS No.: 24209-02-7
M. Wt: 471.5 g/mol
InChI Key: IVURMBWJCNLVOS-ZWNOBZJWSA-O
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Description

The compound Cephanone is a complex organic molecule with a unique structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cephanone involves multiple steps, including the formation of the bicyclic core, the introduction of the thiadiazole and oxadiazole rings, and the final functionalization of the molecule. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cephanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The thiadiazole and oxadiazole rings can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Cephanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cephanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    Cephanone: can be compared with other compounds containing thiadiazole and oxadiazole rings, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse biological activities make it a valuable compound for research and development.

Properties

CAS No.

24209-02-7

Molecular Formula

C15H15N6O6S3+

Molecular Weight

471.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(5-oxo-2H-oxadiazol-3-ium-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N6O6S3/c1-6-17-18-15(30-6)29-5-7-4-28-13-10(12(24)21(13)11(7)14(25)26)16-8(22)2-20-3-9(23)27-19-20/h3,10,13H,2,4-5H2,1H3,(H2-,16,19,22,23,25,26)/p+1/t10-,13-/m1/s1

InChI Key

IVURMBWJCNLVOS-ZWNOBZJWSA-O

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

Synonyms

cephanone
cephanone, sodium salt, (6R-trans)-isome

Origin of Product

United States

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